molecular formula C10H11BrN2O2S B1525048 3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 1249029-18-2

3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B1525048
M. Wt: 303.18 g/mol
InChI Key: OIOLCMVPZBRLQH-UHFFFAOYSA-N
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Description

“3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1249029-18-2. It has a molecular weight of 303.18 g/mol . The IUPAC name for this compound is 3-[(4-bromo-2-thienyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.18 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the search results.

Scientific Research Applications

Synthesis and Antiproliferative Activity

A series of novel thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The study highlighted the importance of the nitro group on the thiazolidinone moiety and identified compounds with potent antiproliferative activity on all tested carcinoma cell lines, suggesting their potential in cancer treatment research (Chandrappa et al., 2008).

Corrosion Inhibition

Thiazolidinedione derivatives were also explored for their corrosion inhibition performance for mild steel in hydrochloric acid solution. The study involved experimental and quantum chemical methods to evaluate the efficacy of these inhibitors, highlighting their potential in protecting metals against corrosion, a critical aspect in industrial applications (Yadav et al., 2015).

Antitubercular Activity

Research into the structure-activity relationship and mechanism of action of antitubercular pyrazolidine-3,5-dione analogues revealed specific compounds with significant in vitro activity against Mycobacterium tuberculosis. These findings contribute to the development of new therapeutic agents for tuberculosis (Samala et al., 2014).

Chemical and Electrochemical Studies

Imidazolidine-2,4-dione derivatives have been studied for their use as corrosion inhibitors for mild steel in acidic solutions. These studies combine chemical, electrochemical, and theoretical approaches to understand the mechanism of action of these inhibitors, underscoring their utility in material science and engineering (Elbarki et al., 2020).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-[(4-bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOLCMVPZBRLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC(=CS2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione

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